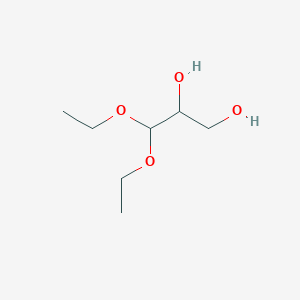

3,3-Diethoxypropane-1,2-diol

Übersicht

Beschreibung

3,3-Diethoxypropane-1,2-diol is a chemical compound of interest due to its potential applications in various fields of chemistry and materials science. Although direct studies on this compound are limited, insights can be derived from related compounds and synthesis methods.

Synthesis Analysis

The synthesis of compounds closely related to this compound involves multiple steps, including condensation, hydrogenation, and bromination reactions. For instance, diethyl 2-(3-methoxypropyl) succinate, a compound with a similar structure, was synthesized from 1,3-propanediol through a series of reactions, achieving a high yield of 90% (Hua Wen-hao, 2009).

Molecular Structure Analysis

The molecular structure of related compounds, such as β-diketones, reveals cis-diketo conformations, indicating how structural variations might influence the properties and reactivity of this compound. These studies utilize techniques like X-ray crystallography to elucidate structure (J. Emsley et al., 1987).

Chemical Reactions and Properties

Chemical reactions involving similar diethoxy compounds include the formation of hydroxyacetone and methyl acetate through radical-radical recombination and keto-enol tautomerization, showcasing potential pathways and reactivity that could be relevant to this compound (Jia Wang et al., 2022).

Physical Properties Analysis

The physical properties of related diethoxy compounds, such as 2,2-diethoxypropane, are characterized by their decomposition into products like ethanol and acetone, highlighting the thermal stability and reaction conditions that might be applicable to this compound (Felix Rosas et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity and potential pathways for transformation, can be inferred from the study of compounds like 2-methylenepropane-1,3-diol, which demonstrates specific catalytic allylation reactions. This suggests that this compound may also participate in similar reactions under appropriate conditions (Y. Masuyama et al., 1996).

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-1,4,2-dioxazoles, installed by transketalization of 2,2-diethoxypropane, serve as versatile aprotic hydroxamic acid protecting groups. These are stable under various conditions and revert back to hydroxamic acid upon treatment. This method applies to various types of hydroxamic acids and allows alpha-functionalization due to the acidity of adjacent protons (Michel Couturier et al., 2002).

The compound 1,1-diethoxy-3-(1,3-dithian-2-yl)propan-2-one, a diacetal of oxobutanedial, exhibits selective reactivity towards various reagents, enabling the formation of alcohols and aldehydes under specific conditions. This selective transformation is crucial for synthesizing modified carbohydrates (Marit K. Leiren et al., 2013).

In the field of green chemistry, the compound is utilized in the direct synthesis of diethyl carbonate from CO2 and ethanol, with 2,2-diethoxypropane serving as a dehydrating agent. A combination catalyst of CeO2 and H-FAU zeolite is used, showcasing a novel approach to utilize CO2 (T. Chang et al., 2020).

3,3-Diethoxypropane-1,2-diol is also involved in the study of gas phase reactivity, particularly in reactions with hydroxyl radicals. This research provides insights into reaction mechanisms and rate predictions for aliphatic polyethers (Philippe Dagaut et al., 1989).

Zukünftige Richtungen

The future directions for research on compounds like “3,3-Diethoxypropane-1,2-diol” could involve the use of green nanomaterials for reduction of similar compounds . This method could pave the way for future research to learn more about the effects of green immobilization and their interactions for reduction, which can impact the food industry and hold a great promise for edible oil products with a better quality that is safe to consume by society .

Eigenschaften

IUPAC Name |

3,3-diethoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4/c1-3-10-7(11-4-2)6(9)5-8/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNZBKXZVJVEJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(CO)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

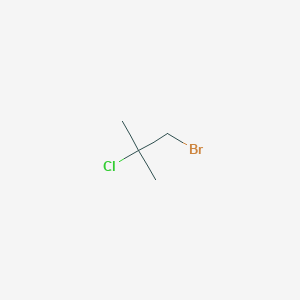

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

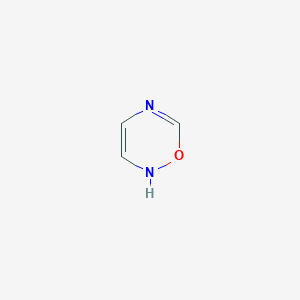

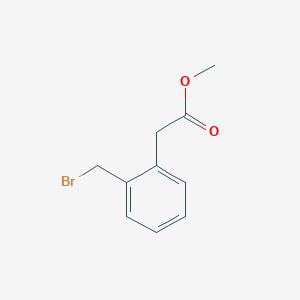

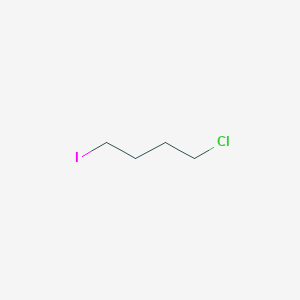

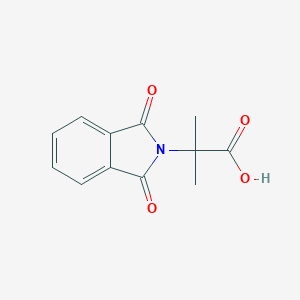

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[4.4]nonan-1-one](/img/structure/B82598.png)